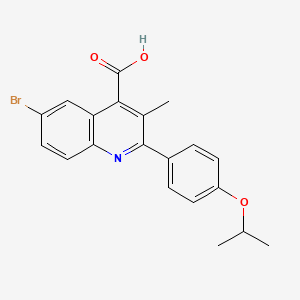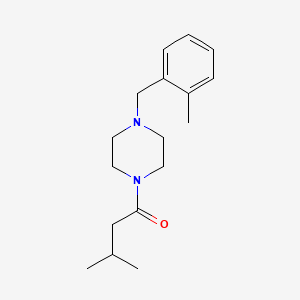
2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone, also known as DMBTH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMBTH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been studied extensively for its potential use in various fields of research, including chemistry, biology, and medicine.
作用機序
The mechanism of action of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular components such as proteins and DNA. 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone can inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. In addition, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone in lab experiments is its ease of synthesis. 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone can be synthesized using a simple and efficient method, which makes it readily available for research purposes. In addition, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been shown to have low toxicity and is relatively stable under normal laboratory conditions. However, one of the limitations of using 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the use of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone in scientific research. One potential direction is the development of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone-based fluorescent probes for the detection of ROS in living cells. Another potential direction is the use of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone and its potential applications in various fields of research.
合成法
2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone can be synthesized using a simple and efficient method. The most common synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 2,4,6-trichlorophenylhydrazine in the presence of a catalyst such as acetic acid. This reaction results in the formation of 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone as a yellow crystalline powder.
科学的研究の応用
2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential use in various fields of research, including chemistry, biology, and medicine. In chemistry, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been used as a reagent for the determination of various metal ions such as copper, nickel, and zinc. In biology, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In medicine, 2,5-dimethoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone has been studied for its potential use as an anti-cancer agent.
特性
IUPAC Name |
2,4,6-trichloro-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O2/c1-21-11-3-4-14(22-2)9(5-11)8-19-20-15-12(17)6-10(16)7-13(15)18/h3-8,20H,1-2H3/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZBMHMYCZSSDL-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

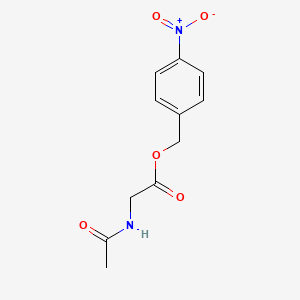
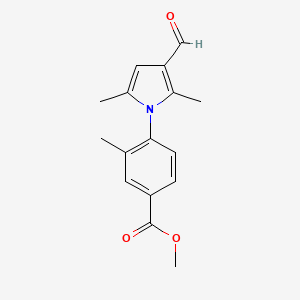
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
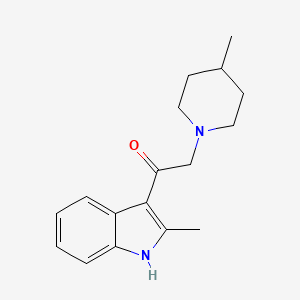
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)

![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

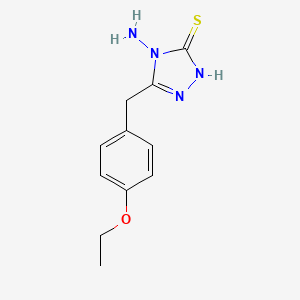
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
